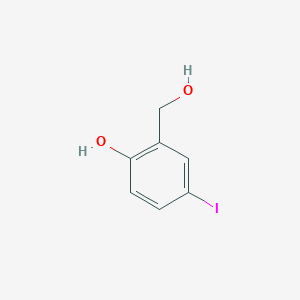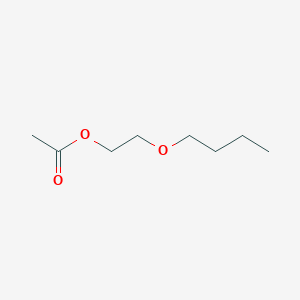
2-(Hydroxymethyl)-4-iodophenol
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-iodophenol typically involves the iodination of 2-(Hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure selective iodination at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The iodine atom in this compound can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-(Formyl)-4-iodophenol or 2-(Carboxyl)-4-iodophenol.
Reduction: 2-(Hydroxymethyl)-4-hydroxyphenol.
Substitution: 2-(Chloromethyl)-4-iodophenol or 2-(Aminomethyl)-4-iodophenol.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4-iodophenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of iodine, which can be isotopically labeled.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4-iodophenol depends on its specific application. In organic synthesis, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The iodine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)-4-bromophenol: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.
2-(Hydroxymethyl)-4-chlorophenol: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound.
2-(Hydroxymethyl)-4-fluorophenol: The presence of fluorine makes it more stable and less reactive than the iodine analog.
Uniqueness: 2-(Hydroxymethyl)-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which affects the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVQYQJPVOXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502025 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-07-6 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)


![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)








![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)
